molecular formula C10H9N3O B3116219 2-(3-Pyridinyloxy)-3-pyridinamine CAS No. 214758-94-8

2-(3-Pyridinyloxy)-3-pyridinamine

Cat. No. B3116219
CAS RN: 214758-94-8
M. Wt: 187.2 g/mol
InChI Key: HDDSMIKELUOFMG-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Advantages and Limitations for Lab Experiments

2-(3-Pyridinyloxy)-3-pyridinamine has several advantages for use in laboratory experiments. It is a relatively easy compound to synthesize, and it is relatively inexpensive. Furthermore, it is a versatile molecule that can be used in a variety of biochemical and physiological experiments. However, there are also some limitations to its use in laboratory experiments. For example, it is not very stable and can degrade over time. Additionally, its effects on biochemical and physiological pathways are not fully understood.

Future Directions

There are many potential future directions for research involving 2-(3-Pyridinyloxy)-3-pyridinamine. For example, further research could be conducted to better understand its mechanism of action and the biochemical and physiological pathways it affects. Additionally, further research could be conducted to identify new applications for this compound, such as in the synthesis of new drugs or in the study of enzyme inhibition. Finally, further research could be conducted to improve the stability of this compound and to develop new methods for its synthesis.

Scientific Research Applications

2-(3-Pyridinyloxy)-3-pyridinamine has many applications in the fields of chemistry and biochemistry. It has been used as a reagent in the synthesis of various compounds, including peptides, antibiotics, and drugs. It has also been used in the study of biochemical pathways, such as those involved in signal transduction, gene regulation, and protein-protein interactions. Furthermore, it has been used in the study of enzyme inhibition and drug metabolism.

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity levels, health effects, first aid measures, and proper storage and disposal methods .

properties

IUPAC Name

2-pyridin-3-yloxypyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-9-4-2-6-13-10(9)14-8-3-1-5-12-7-8/h1-7H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDSMIKELUOFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

214758-94-8
Record name 2-(pyridin-3-yloxy)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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